molecular formula C17H16ClIO4 B4755390 4-[2-(4-chlorophenoxy)ethoxy]-3-ethoxy-5-iodobenzaldehyde

4-[2-(4-chlorophenoxy)ethoxy]-3-ethoxy-5-iodobenzaldehyde

Cat. No.: B4755390
M. Wt: 446.7 g/mol
InChI Key: WQAXNMQBOMKFPB-UHFFFAOYSA-N
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Description

4-[2-(4-chlorophenoxy)ethoxy]-3-ethoxy-5-iodobenzaldehyde is a complex organic compound that features a benzaldehyde core substituted with ethoxy, chlorophenoxy, and iodinated groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-chlorophenoxy)ethoxy]-3-ethoxy-5-iodobenzaldehyde typically involves multiple steps:

    Formation of the Ethoxybenzaldehyde Core: The initial step involves the formation of the benzaldehyde core with ethoxy substituents. This can be achieved through the ethylation of 3-hydroxybenzaldehyde using ethyl iodide in the presence of a base such as potassium carbonate.

    Introduction of the Chlorophenoxy Group: The next step involves the etherification of the benzaldehyde core with 4-chlorophenol. This reaction is typically carried out using a suitable base like sodium hydride in a polar aprotic solvent such as dimethylformamide.

    Iodination: The final step involves the iodination of the benzaldehyde core. This can be achieved using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a catalyst like silver trifluoroacetate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-chlorophenoxy)ethoxy]-3-ethoxy-5-iodobenzaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The iodinated position can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: 4-[2-(4-chlorophenoxy)ethoxy]-3-ethoxy-5-iodobenzoic acid.

    Reduction: 4-[2-(4-chlorophenoxy)ethoxy]-3-ethoxy-5-iodobenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[2-(4-chlorophenoxy)ethoxy]-3-ethoxy-5-iodobenzaldehyde has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific receptors or enzymes.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used in studies investigating the interaction of halogenated aromatic compounds with biological systems, including their potential as inhibitors or activators of certain biological pathways.

Mechanism of Action

The mechanism of action of 4-[2-(4-chlorophenoxy)ethoxy]-3-ethoxy-5-iodobenzaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the iodinated group can enhance binding affinity due to halogen bonding, while the chlorophenoxy and ethoxy groups can influence the compound’s overall hydrophobicity and electronic properties.

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-(3-chlorophenoxy)ethoxy]-3-ethoxybenzaldehyde
  • 4-[2-(4-ethoxyphenoxy)ethoxy]-3-ethoxybenzaldehyde
  • 3-chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzaldehyde

Uniqueness

4-[2-(4-chlorophenoxy)ethoxy]-3-ethoxy-5-iodobenzaldehyde is unique due to the presence of the iodinated group, which can significantly influence its reactivity and binding properties. The combination of chlorophenoxy and ethoxy substituents further enhances its potential for diverse applications, making it a versatile compound in both synthetic and applied chemistry.

Properties

IUPAC Name

4-[2-(4-chlorophenoxy)ethoxy]-3-ethoxy-5-iodobenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClIO4/c1-2-21-16-10-12(11-20)9-15(19)17(16)23-8-7-22-14-5-3-13(18)4-6-14/h3-6,9-11H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQAXNMQBOMKFPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=O)I)OCCOC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClIO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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